Lipophilicity and Molecular Weight vs. 5-Phenyl Analog
The presence of two methyl groups on the 5-phenyl ring increases molecular weight by 28.1 Da and calculated logP by an estimated 0.8–1.2 log units relative to the unsubstituted 5-phenyl comparator CAS 610274-04-9 [1]. This lipophilicity gain may enhance membrane permeability but also requires monitoring of solubility and metabolic clearance [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW = 288.8 g/mol; est. cLogP = 4.2–4.8 (calculated by fragment addition) |
| Comparator Or Baseline | 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine (CAS 610274-04-9): MW = 260.74 g/mol; cLogP ~3.3–3.6 |
| Quantified Difference | ΔMW = +28.1 Da (10.8% increase); ΔcLogP ≈ +0.8 to +1.2 |
| Conditions | In silico calculation based on fragment-based logP contribution of meta- and para-methyl groups on phenyl ring |
Why This Matters
Procurement of the dimethylphenyl analog rather than the unsubstituted phenyl version is essential when the SAR hypothesis requires increased lipophilicity for membrane penetration or specific hydrophobic pocket occupancy.
- [1] Krackeler Scientific. 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine – ALDRICH/OTV000655. Product Page. View Source
